5-Fluoro-2-methyl-indol-1-ylamine
Description
Properties
Molecular Formula |
C9H9FN2 |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
5-fluoro-2-methylindol-1-amine |
InChI |
InChI=1S/C9H9FN2/c1-6-4-7-5-8(10)2-3-9(7)12(6)11/h2-5H,11H2,1H3 |
InChI Key |
RQZGVDLKNLKQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1N)C=CC(=C2)F |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
5-Fluoro-2-methyl-indol-1-ylamine has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Its mechanism often involves interaction with various receptors and enzymes, modulating biochemical pathways that affect cell proliferation and apoptosis.
Case Studies:
- A study demonstrated that derivatives of indole, including this compound, exhibited high levels of antimitotic activity against human tumor cells, with significant growth inhibition rates observed .
- In vitro evaluations revealed that certain indole derivatives could inhibit the activity of Topoisomerase IIα, leading to increased reactive oxygen species levels, decreased mitochondrial membrane potential, and ultimately apoptosis in hepatocarcinoma cells .
Antimicrobial Activity
The compound also displays notable antimicrobial properties. It has been tested against various bacterial and fungal pathogens, showing significant inhibitory effects.
Case Studies:
- In antimicrobial susceptibility testing, various derivatives including this compound demonstrated potent activity against Pseudomonas aeruginosa and Candida albicans, with some compounds exhibiting minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ampicillin .
- A series of indole derivatives were synthesized and tested, revealing that some showed enhanced antibacterial activity compared to traditional antibiotics .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluoro-2-methyl-indol-5-amine | Fluorine at position 4 | Anticancer, anti-inflammatory |
| 5-Fluoroindole | Fluorine at position 5 | Antiviral, anticancer |
| 6-Fluoroindole | Fluorine at position 6 | Antimicrobial, neuroprotective |
| 7-Fluoroindole | Fluorine at position 7 | Potential antitumor activity |
These comparisons highlight how variations in substituent positions can influence biological activities and pharmacological profiles.
Comparison with Similar Compounds
Structural Analogues from Literature
The evidence highlights several fluorinated indole derivatives with substitutions at positions 3 or 5, providing a basis for comparison (Table 1):
Table 1: Structural Comparison of Fluorinated Indole Derivatives
Key Differences and Implications
Substituent Position: The target compound’s amine group at C1 distinguishes it from analogs like 5-Fluoro-A-methyltryptamine, where the amine is part of a side chain at C3. Positional differences influence electronic properties and binding affinity. For example, C1-substituted amines may exhibit altered π-stacking interactions in receptor binding compared to C3-substituted derivatives . Methyl at C2 in the target compound contrasts with methyl groups on side chains (e.g., in 5-Fluoro-A-methyltryptamine).
Biological Activity: Compounds like 3-(2-Aminopropyl)-5-fluoroindole are reported to act as serotonin receptor ligands due to their tryptamine-like backbone . The target compound’s C1 amine may reduce similarity to endogenous tryptamines, possibly altering receptor selectivity.
Synthetic Accessibility :
Physicochemical Properties
While explicit data for this compound is unavailable, comparisons can be inferred:
- Lipophilicity : Fluorine at C5 and methyl at C2 may enhance lipophilicity (logP ~2.5–3.0), similar to 5-Fluoro-A-methyltryptamine (predicted logP ~2.8) .
Preparation Methods
Reaction Mechanism and Conditions
The process begins with the reaction of fluorobenzene and a specialized acid halide under Friedel-Crafts conditions. For instance, 3-fluorohydrocinnamic acid chloride reacts with fluorobenzene in the presence of Lewis acids like aluminum chloride (AlCl₃) to form 5-fluoro-2-methyl-1-indanone. This intermediate is subsequently cyclized using dehydrating agents such as polyphosphoric acid (PPA) or sulfuric acid, leading to the formation of the indole skeleton.
Key Steps :
Amination at the 1-Position
The final step introduces the amino group at the 1-position via nucleophilic substitution. Treatment with aqueous ammonia or ammonium hydroxide under high-pressure conditions (5–10 bar) yields this compound.
Example Protocol :
-
Substrate : 5-Fluoro-2-methyl-indole (1 eq).
-
Reagent : NH₃ (excess) in ethanol.
-
Conditions : 120°C, 12 hours in a sealed reactor.
Fischer Indole Synthesis
The Fischer indole synthesis constructs the indole ring from phenylhydrazines and carbonyl compounds, offering a direct route to functionalized indoles. For this compound, this method leverages fluorinated phenylhydrazines and methyl-substituted ketones.
Substrate Preparation
Phenylhydrazine Derivative :
4-Fluoro-phenylhydrazine is synthesized via diazotization of 4-fluoroaniline followed by reduction with sodium bisulfite.
Carbonyl Component :
Hydroxyacetone (CH₃COCH₂OH) serves as the methyl group source at the 2-position.
Cyclization and Amination
The reaction proceeds under acidic conditions (HCl or H₂SO₄) at reflux (100–110°C) for 8–12 hours, forming the indole ring. Subsequent amination at the 1-position is achieved using ammonium acetate in acetic acid.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Solvent | Ethanol/Water (3:1) |
| Catalyst | ZnCl₂ (5 mol%) |
| Yield | 75–80% |
Reductive Amination of Nitro Derivatives
Nitro-indole intermediates provide a versatile pathway to this compound through catalytic hydrogenation or transfer hydrogenation.
Synthesis of Nitro Precursor
5-Fluoro-2-methyl-1-nitroindole is prepared via nitration of 5-fluoro-2-methyl-indole using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C.
Reduction to Amine
The nitro group is reduced using:
-
Catalytic Hydrogenation : H₂ gas (1–3 bar) with Pd/C (5 wt%) in ethanol.
-
Transfer Hydrogenation : Ammonium formate (10 eq) and Pd/C in methanol at 60°C.
Comparative Yields :
| Method | Yield | Purity |
|---|---|---|
| Catalytic Hydrogenation | 85% | 98% |
| Transfer Hydrogenation | 78% | 95% |
Direct Fluorination of Pre-formed Indole Structures
Direct fluorination introduces fluorine at the 5-position of a pre-synthesized 2-methyl-indol-1-ylamine. This method avoids multi-step synthesis but requires precise control to prevent over-fluorination.
Electrophilic Fluorination
Reagents :
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
Outcome :
-
Regioselectivity : >90% fluorination at the 5-position.
-
Yield : 60–65%.
Comparative Analysis of Synthesis Methods
| Method | Advantages | Limitations | Yield | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | High-purity intermediates | Multi-step, corrosive reagents | 70% | Industrial |
| Fischer Indole | Direct ring formation | Requires specialized hydrazines | 75% | Lab-scale |
| Reductive Amination | High yields, mild conditions | Nitration step hazardous | 85% | Both |
| Direct Fluorination | Late-stage functionalization | Low regioselectivity risks | 60% | Lab-scale |
Q & A
Q. What are the challenges in designing bioconjugation strategies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
